molecular formula C10H13B B1341988 1-(2-Bromoethyl)-4-ethylbenzene CAS No. 259818-85-4

1-(2-Bromoethyl)-4-ethylbenzene

Cat. No.: B1341988
CAS No.: 259818-85-4
M. Wt: 213.11 g/mol
InChI Key: FWBJWFXOZYZDDZ-UHFFFAOYSA-N
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Description

Contextualization of Bromoethylated Aromatic Systems in Organic Transformations

Bromoethylated aromatic systems are organic compounds characterized by a benzene (B151609) ring attached to a bromoethyl group (-CH₂CH₂Br). chemicalbook.com These compounds are pivotal in organic synthesis, serving as versatile building blocks for constructing more complex molecular architectures. chemicalbook.com Their utility stems from the dual reactivity of the molecule: the aromatic ring can undergo electrophilic substitution reactions, while the bromoethyl group is susceptible to nucleophilic substitution. youtube.com

The bromine atom, being a good leaving group, facilitates reactions where a nucleophile replaces it, allowing for the introduction of various functional groups. This makes bromoethylated aromatic systems crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials with specific properties. For instance, (2-Bromoethyl)benzene (B7723623) is a key starting material for producing β-phenethyl derivatives, which are found in active pharmaceutical ingredients and fragrances. chemicalbook.com The synthesis of these systems often involves the anti-Markovnikov addition of hydrogen bromide to a corresponding styrene (B11656) derivative. chemicalbook.com

The reactivity of the aromatic ring itself is influenced by the electron-donating or withdrawing nature of the substituents present. The benzene ring's delocalized pi-electron system provides it with inherent stability, making it less reactive than alkenes. youtube.comyoutube.com Consequently, electrophilic aromatic substitution reactions, such as halogenation or nitration, typically require a catalyst to activate the electrophile. youtube.com

Significance of 1-(2-Bromoethyl)-4-ethylbenzene within Advanced Organic Synthesis

Within the family of bromoethylated aromatic systems, this compound holds particular importance as a specialized building block in advanced organic synthesis. Its structure, featuring an ethyl group at the para position of the benzene ring relative to the bromoethyl group, allows for the targeted synthesis of specific, often complex, organic molecules.

This compound serves as a key precursor in the production of a variety of derivatives. It is particularly utilized in the synthesis of β-peptidomimetics, which are molecules designed to mimic the structure and function of natural peptides. Such mimetics are of great interest in pharmaceutical research due to their potential for enhanced stability and biological activity. chemicalbook.com Furthermore, this compound is employed in material science for the development of novel polymers and resins with tailored properties.

The primary reaction pathway involving this compound is nucleophilic substitution at the ethyl chain. The bromoethyl group acts as an effective leaving group, enabling the attachment of various nucleophiles to form new carbon-carbon or carbon-heteroatom bonds. This reactivity is fundamental to its role as a versatile intermediate.

Reaction TypeReagentsProducts
Nucleophilic substitutionAlcohols, Amines, NaOH, NH₃Ethers, Amines, Alcohols
OxidationKMnO₄Aldehydes, Carboxylic acids
ReductionLiAlH₄Ethylbenzene (B125841) derivatives

This table illustrates common transformations involving this compound, highlighting its versatility in synthetic chemistry.

Structural Relationships and Comparative Reactivity of Key Bromoethylbenzene Analogues in Synthetic Chemistry

The reactivity of bromoethylbenzene derivatives is significantly influenced by the nature and position of substituents on the aromatic ring. A comparative analysis of this compound with its analogues reveals key structure-activity relationships.

(2-Bromoethyl)benzene , the parent compound, serves as a baseline for reactivity. chemicalbook.com It readily participates in nucleophilic substitution reactions to form various β-phenethyl derivatives. chemicalbook.com The synthesis of (2-Bromoethyl)benzene can be achieved through methods such as the anti-Markovnikov addition of hydrogen bromide to styrene or by treating 2-phenylethanol (B73330) with hydrogen bromide. chemicalbook.comprepchem.com

In contrast, a methoxy (B1213986) group, as seen in 1-(2-Bromoethyl)-4-methoxybenzene , has a more pronounced effect. The methoxy group is a strong electron-donating group through resonance, which activates the aromatic ring towards electrophilic substitution. This electronic effect also influences the bromoethyl side chain, potentially increasing the leaving group ability of the bromine atom in SN2 reactions compared to the ethyl derivative.

CompoundSubstituent at para-positionElectronic Effect of SubstituentInfluence on Reactivity
(2-Bromoethyl)benzeneHydrogenNeutralBaseline reactivity
This compoundEthyl (-CH₂CH₃)Weakly electron-donatingMinor electronic effect, influences steric and lipophilic properties
1-(2-Bromoethyl)-4-methoxybenzeneMethoxy (-OCH₃)Strongly electron-donating (resonance)Activates aromatic ring, enhances leaving group ability of bromine in SN2 reactions

This interactive table compares the structural and electronic properties of key bromoethylbenzene analogues and their resulting impact on chemical reactivity.

An in-depth exploration of the synthetic routes to this compound and its related structural analogues reveals a variety of chemical strategies. The synthesis of this specific compound, where the bromine atom is located on the terminal carbon of the ethyl side chain, requires careful consideration of regioselectivity. This article focuses on the primary methodologies for its preparation, including the bromination of ethylbenzene derivatives, hydrobromination of styrenes, and conversion from phenethyl alcohols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(2-bromoethyl)-4-ethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Br/c1-2-9-3-5-10(6-4-9)7-8-11/h3-6H,2,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWBJWFXOZYZDDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70600233
Record name 1-(2-Bromoethyl)-4-ethylbenzene
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Molecular Weight

213.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

259818-85-4
Record name 1-(2-Bromoethyl)-4-ethylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=259818-85-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Bromoethyl)-4-ethylbenzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Pathways of 1 2 Bromoethyl 4 Ethylbenzene

Nucleophilic Substitution Reactions of the Bromoethyl Moiety

The most prominent reaction pathway for 1-(2-bromoethyl)-4-ethylbenzene involves the bromoethyl group. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles.

S_N2 Reactivity with Diverse Nucleophiles (e.g., Amines, Thiols, Alkoxides)

The primary carbon atom attached to the bromine is an ideal substrate for bimolecular nucleophilic substitution (S_N2) reactions. This pathway involves a backside attack by a nucleophile, leading to the inversion of stereochemistry (if the carbon were chiral) and the displacement of the bromide ion. This reaction is fundamental to the utility of this compound in constructing larger molecules.

With Amines: Reaction with ammonia (B1221849) or primary/secondary amines provides a straightforward route to the corresponding 4-ethylphenethylamines. For instance, treatment with ammonia would yield 2-(4-ethylphenyl)ethan-1-amine, a key structural motif in various biologically active compounds.

With Thiols: Thiolates, which are excellent nucleophiles, react readily to form thioethers. For example, reaction with sodium thiomethoxide (NaSMe) would produce 1-(2-(methylthio)ethyl)-4-ethylbenzene.

With Alkoxides: Alkoxides, such as sodium ethoxide (NaOEt), react to form ethers in what is known as the Williamson ether synthesis. doubtnut.com The reaction of this compound with sodium ethoxide would yield 1-ethoxy-2-(4-ethylphenyl)ethane. doubtnut.com

The general conditions for these S_N2 reactions typically involve a polar aprotic solvent, such as dimethylformamide (DMF) or acetone, which can solvate the cation of the nucleophilic salt without hindering the nucleophile's approach to the electrophilic carbon.

Derivatization to Complex Organic Scaffolds

The S_N2 reactivity of the bromoethyl group serves as a gateway for the synthesis of more complex molecular architectures. By choosing nucleophiles that contain other functional groups or ring systems, chemists can append intricate structures to the 4-ethylphenyl scaffold. A notable example is the reaction with heterocyclic nucleophiles. For instance, this compound can react with compounds like dibromoisatin in the presence of a base such as potassium carbonate (K₂CO₃) in DMF. This reaction results in the alkylation of a nitrogen atom within the isatin (B1672199) structure, directly linking the 4-ethylphenethyl group to a complex heterocyclic system.

Reactions Involving the Aromatic Ring

The benzene (B151609) ring of this compound is susceptible to electrophilic attack and can participate in modern cross-coupling reactions, allowing for further functionalization.

Electrophilic Aromatic Substitution Patterns and Directed Functionalization

Electrophilic aromatic substitution (EAS) is a cornerstone of arene chemistry. wikipedia.orgmasterorganicchemistry.comweebly.com The outcome of such reactions on a substituted benzene ring is governed by the electronic nature of the existing substituents. In this compound, the ring is influenced by two groups: the ethyl group (-CH₂CH₃) and the 2-bromoethyl group (-CH₂CH₂Br).

Directing Effects: The ethyl group is an alkyl group, which is electron-donating through an inductive effect and hyperconjugation. This makes it an activating group and an ortho, para-director. The 2-bromoethyl group is weakly deactivating due to the electron-withdrawing inductive effect of the bromine atom. The activating, ortho, para-directing nature of the ethyl group is the dominant influence. Therefore, incoming electrophiles will be directed primarily to the positions ortho and para to the ethyl group. Since the para position is already occupied by the bromoethyl group, substitution is expected to occur at the positions ortho to the ethyl group (positions 2 and 6).

Common EAS reactions include:

Friedel-Crafts Acylation: This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst like AlCl₃. masterorganicchemistry.comorganic-chemistry.orgoregonstate.edu For this compound, acylation with acetyl chloride (CH₃COCl) and AlCl₃ would be expected to yield primarily 1-acetyl-2-ethyl-4-(2-bromoethyl)benzene.

Nitration: The introduction of a nitro group (-NO₂) using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) would similarly occur at the positions ortho to the ethyl group. The resulting product would be 1-(2-bromoethyl)-2-ethyl-4-nitrobenzene or 1-(2-bromoethyl)-3-ethyl-5-nitrobenzene.

Aryl Coupling Reactions and Heterocyclic Moiety Introduction

While this compound itself does not have a halogen directly attached to the aromatic ring for direct aryl coupling, its structural isomer, 1-bromo-4-ethylbenzene (B134493) , is an important substrate for such transformations. nih.gov These palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and are fundamental to modern organic synthesis. organic-chemistry.orgmasterorganicchemistry.com

Suzuki-Miyaura Coupling: This reaction couples an aryl halide with an aryl- or vinylboronic acid. researchgate.netnih.govresearchgate.net For example, 1-bromo-4-ethylbenzene can be coupled with phenylboronic acid using a palladium catalyst [e.g., Pd(PPh₃)₄] and a base (e.g., Na₂CO₃) to form 4-ethyl-1,1'-biphenyl. This methodology allows for the introduction of a wide variety of aryl and heteroaryl groups.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene. organic-chemistry.orgnih.govodinity.comlibretexts.org 1-Bromo-4-ethylbenzene can react with an alkene like styrene (B11656) in the presence of a palladium catalyst and a base to form substituted stilbenes.

Sonogashira Coupling: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgresearchgate.netlibretexts.orgorganic-chemistry.org The reaction of 1-bromo-4-ethylbenzene with phenylacetylene (B144264) provides a direct route to 1-ethyl-4-(phenylethynyl)benzene. These reactions are instrumental in synthesizing conjugated systems and can be used to introduce complex heterocyclic moieties if the coupling partner contains a heterocycle.

Oxidative Transformations of Alkyl and Aromatic Subunits

The alkyl side chain of this compound can be selectively oxidized under specific conditions. The benzene ring itself is generally resistant to oxidation due to its aromatic stability. libretexts.org

The most common transformation is the oxidation of the ethyl group at the benzylic position (the carbon atom directly attached to the aromatic ring). Treatment of an alkylbenzene with a strong oxidizing agent, such as hot, alkaline potassium permanganate (B83412) (KMnO₄), followed by an acidic workup, cleaves the alkyl chain at the benzylic position and oxidizes it to a carboxylic acid (-COOH). libretexts.orgmasterorganicchemistry.comtestbook.comdoubtnut.comdoubtnut.com

For this compound, this reaction would oxidize the ethyl group to a carboxyl group, yielding 4-(2-bromoethyl)benzoic acid . This reaction is robust and proceeds as long as there is at least one hydrogen atom on the benzylic carbon. The bromoethyl group is generally stable under these conditions, although harsh conditions could potentially lead to side reactions.

Oxidation of Ethyl Groups to Carbonyls or Carboxylic Acids

The ethyl group on the benzene ring is susceptible to oxidation at the benzylic position. This transformation can lead to the formation of corresponding ketones or, under more vigorous conditions, carboxylic acids. The presence of the bromoethyl group adds complexity, as the reaction conditions must be selected to avoid unwanted side reactions at the bromine-bearing carbon.

Various oxidizing agents can be employed for the oxidation of benzylic carbons. For instance, strong oxidants can convert the ethyl group into a carboxylic acid. Biocatalysts, such as certain cytochrome P450 enzymes, have also been shown to hydroxylate ethylbenzene (B125841) derivatives, which can be a precursor to ketone formation. uq.edu.au The oxidation of benzylic alcohols to carbonyl compounds is a fundamental transformation in organic synthesis, and similar principles apply to the direct oxidation of the ethyl group. researchgate.net

Reaction Type Reagent/Catalyst Potential Product Reference
Benzylic OxidationStrong Oxidizing Agents (e.g., KMnO₄, H₂CrO₄)4-(2-Bromoethyl)benzoic acid
Benzylic OxidationMilder Oxidizing Agents1-(4-(2-Bromoethyl)phenyl)ethan-1-one
Biocatalytic HydroxylationCytochrome P450 Variant1-(4-(2-Bromoethyl)phenyl)ethan-1-ol uq.edu.au

This table represents potential oxidation reactions based on established chemical principles.

Selective Oxidative Cleavage Reactions

Oxidative cleavage reactions involve the breaking of carbon-carbon bonds and the formation of carbon-oxygen bonds. masterorganicchemistry.com In the context of this compound, such reactions could theoretically target the ethyl or the bromoethyl side chains, though this would typically require harsh conditions.

A common example of oxidative cleavage is the ozonolysis of alkenes, which cleaves a carbon-carbon double bond to form two carbonyl groups. masterorganicchemistry.com While the parent molecule is saturated, derivatives containing double bonds could undergo this reaction. For instance, if the ethyl group were converted to a vinyl group, ozonolysis could cleave this bond. Similarly, the cleavage of vicinal diols with reagents like sodium periodate (B1199274) (NaIO₄) results in the formation of aldehydes or ketones. masterorganicchemistry.com If this compound were to be dihydroxylated on the ethyl side chain, subsequent cleavage would be possible.

Reductive Pathways for Dehalogenation and Saturation

Reduction reactions of this compound primarily target the bromoethyl group, leading to dehalogenation. These pathways are crucial for removing the bromine atom and forming a saturated ethyl group.

Catalytic Hydrogenation and Reductive Coupling Strategies

Catalytic hydrogenation is a widely used method for the reduction of various functional groups. The bromoethyl group in this compound can be reduced to an ethyl group through catalytic hydrogenation, typically using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas (H₂). tcichemicals.com This process effectively removes the bromine atom, yielding 1,4-diethylbenzene.

Reductive coupling reactions can also be employed. While often used to form new carbon-carbon bonds, certain conditions can promote the coupling of the alkyl halide with a hydrogen source. rsc.org

Reaction Type Reagent/Catalyst Product Reference
Catalytic HydrogenationH₂ / Pd/C1,4-Diethylbenzene
Chemical ReductionLithium aluminum hydride (LiAlH₄)1,4-Diethylbenzene

This table summarizes common reductive dehalogenation methods.

Selective Debromination Techniques

Selective debromination aims to remove the bromine atom without affecting other parts of the molecule. Besides catalytic hydrogenation, chemical reducing agents can achieve this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing the bromoethyl group to an ethyl group.

For more specific applications, other techniques have been developed. For example, in cases with multiple bromine atoms, selective reduction can be achieved. The use of diethyl phosphite (B83602) in the presence of a base like N,N-diisopropylethylamine has been shown to selectively reduce certain brominated compounds.

Cross-Coupling Reactions in Carbon-Carbon Bond Formation

Cross-coupling reactions are powerful tools for forming new carbon-carbon bonds, and palladium-catalyzed methods are among the most common.

Palladium-Catalyzed Cross-Coupling Methods (e.g., Suzuki-Miyaura, Sonogashira)

The Suzuki-Miyaura and Sonogashira reactions are cornerstone methods in modern organic synthesis for creating C-C bonds. nih.govlibretexts.org

The Suzuki-Miyaura coupling typically involves the reaction of an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgyoutube.com The general mechanism involves the oxidative addition of the halide to the Pd(0) catalyst, followed by transmetalation with the boronate species and reductive elimination to form the coupled product and regenerate the catalyst. youtube.com

The Sonogashira coupling joins a terminal alkyne with an aryl or vinyl halide using a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgjk-sci.com The reaction allows for the formation of C(sp²)-C(sp) bonds under mild conditions. libretexts.org Copper-free variations have also been developed to prevent the undesired homocoupling of alkynes. wikipedia.org

While these reactions most commonly employ aryl or vinyl halides, the use of alkyl halides like this compound presents a greater challenge. However, advancements have enabled the coupling of certain alkyl electrophiles. For instance, Sonogashira reactions of unactivated alkyl bromides have been successfully carried out, expanding the scope of this transformation. organic-chemistry.org The reactivity of the bromoethyl group in this compound would be influenced by its benzylic-like position, which can facilitate certain palladium-catalyzed processes.

Reaction Typical Substrates Catalyst System Product Type Reference
Suzuki-MiyauraAryl/Vinyl Halide + Boronic Acid/EsterPd Catalyst + BaseBiaryl, Styrene, etc. nih.govlibretexts.org
SonogashiraAryl/Vinyl Halide + Terminal AlkynePd Catalyst + Cu(I) Co-catalyst + BaseArylalkyne, Enyne libretexts.orgwikipedia.orgresearchgate.net
Sonogashira (Alkyl)Unactivated Alkyl Bromide + Terminal AlkyneSpecialized Pd Catalyst SystemAlkylalkyne organic-chemistry.org

This table outlines the key components of major palladium-catalyzed cross-coupling reactions.

Copper-Catalyzed Coupling Reactions

Copper-catalyzed coupling reactions represent a valuable class of transformations for forming carbon-carbon and carbon-heteroatom bonds. While specific documented examples for this compound are not prevalent in foundational literature, the reactivity of the alkyl bromide moiety allows for participation in classical copper-mediated processes such as the Ullmann condensation or coupling with organometallic reagents. In these reactions, the C(sp³)-Br bond is activated by a copper catalyst, often in the presence of a ligand and a base, to couple with a nucleophile.

The general mechanism involves the formation of an organocopper intermediate from the alkyl halide. This species then undergoes reductive elimination or reacts with a second partner to form the desired coupled product. The choice of ligands, solvents, and temperature is critical in optimizing the yield and preventing side reactions like elimination or homocoupling.

Table 1: Representative Copper-Catalyzed Coupling Reactions

Reaction Type Coupling Partner Catalyst System General Product
Ullmann CondensationAlcohols, Amines, ThiolsCu(I) salt (e.g., CuI), Ligand (e.g., phenanthroline), Base (e.g., K₂CO₃)Ethers, Amines, Thioethers
Coupling with OrganometallicsOrganomagnesium (Grignard) or Organolithium ReagentsCu(I) or Cu(II) saltsAlkylated Arenes

Nickel and Cobalt-Catalyzed Cross-Coupling Approaches

In recent years, catalysts based on more economical metals like nickel and cobalt have emerged as powerful alternatives to palladium for cross-coupling reactions. researchgate.net These methods are particularly effective for coupling partners involving C(sp³)-hybridized centers, such as the bromoethyl group in this compound. researchgate.net

Nickel-catalyzed cross-electrophile coupling reactions enable the formation of C-C bonds by reacting two different electrophiles, typically in the presence of a stoichiometric reductant like zinc (Zn) or manganese (Mn) metal. nih.govnih.govexlibrisgroup.com This approach avoids the need to pre-form sensitive organometallic reagents. nih.gov The reaction mechanism often involves the reduction of a Ni(II) precatalyst to a highly reactive Ni(0) species, which can then engage with the alkyl or aryl halide.

Cobalt-catalyzed cross-couplings have also gained prominence for their unique reactivity and ability to tolerate a wide range of functional groups. researchgate.netrsc.org Some cobalt-catalyzed reactions are believed to proceed through mechanisms involving radical intermediates. researchgate.net For instance, a cobalt catalyst can react with an organometallic reagent and an alkyl halide, or in some cases, a co-catalyst like cobalt phthalocyanine (B1677752) can react with an electrophile via an Sₙ2 mechanism to generate the key intermediate for coupling. rsc.orgelsevierpure.com These methods are effective for creating new C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds. rsc.org

Table 2: Features of Nickel and Cobalt-Catalyzed Cross-Coupling

Catalyst System Typical Reductant Key Features Applicable Coupling Partners
Nickel-based (e.g., NiCl₂(dme))Zn, MnHigh functional group tolerance; mild reaction conditions. nih.govexlibrisgroup.comAlkyl/Aryl Bromides, Chlorides, Tosylates. rsc.org
Cobalt-based (e.g., CoCl₂)Grignard reagents, ZnCan proceed via radical pathways; complementary to Ni/Pd catalysts. researchgate.netAlkyl/Aryl Halides, Vinyl Halides. researchgate.net

Radical Reaction Mechanisms and Intermediates in Functionalization

The functionalization of alkylbenzenes like ethylbenzene via radical pathways is a cornerstone of synthetic organic chemistry. The most common of these is the selective bromination at the benzylic position—the carbon atom directly attached to the aromatic ring—which is significantly more reactive than other positions on the alkyl side chain. orgchemboulder.comchemistrysteps.com This reactivity is due to the formation of a resonance-stabilized benzylic radical intermediate. libretexts.org

Initiation and Propagation in Free-Radical Bromination

The free-radical bromination of ethylbenzene to form (1-bromoethyl)benzene (B1216412) proceeds via a chain mechanism that consists of three distinct stages: initiation, propagation, and termination. byjus.com

Initiation: The reaction is initiated by the homolytic cleavage of a bromine molecule (Br₂) into two highly reactive bromine radicals (Br•). byjus.com This bond breaking requires an input of energy, typically in the form of ultraviolet (UV) light (hν) or heat. byjus.comoregonstate.edu

Reaction: Br₂ + energy (hν or Δ) → 2 Br•

Propagation: This stage consists of two repeating steps that form the product and regenerate the radical species needed to continue the chain. byjus.com

Step 1: A bromine radical abstracts a hydrogen atom from the benzylic position of ethylbenzene. This step is highly selective because it forms a resonance-stabilized benzylic radical. libretexts.orgchemistrysteps.com The C-H bond at the benzylic position is weaker than other C-H bonds in the molecule, making this abstraction energetically favorable. oregonstate.edumasterorganicchemistry.commasterorganicchemistry.com

Step 2: The newly formed benzylic radical reacts with a molecule of Br₂ to yield the brominated product, (1-bromoethyl)benzene, and a new bromine radical, which can then continue the chain by reacting with another molecule of ethylbenzene. byjus.commasterorganicchemistry.com

A common reagent used for this transformation is N-bromosuccinimide (NBS), which serves as a source for a low, constant concentration of Br₂ through its reaction with HBr that is generated during the process. libretexts.orgchadsprep.comlibretexts.org This helps to minimize side reactions, such as the addition of bromine across the aromatic ring. chadsprep.com

Table 3: Propagation Steps in Benzylic Bromination of Ethylbenzene

Step Reactants Products Description
Propagation 1Ethylbenzene + Br•Benzylic Radical + HBrAbstraction of a benzylic hydrogen by a bromine radical. chemistrysteps.com
Propagation 2Benzylic Radical + Br₂(1-Bromoethyl)benzene + Br•Reaction of the benzylic radical with molecular bromine to form the product and regenerate a bromine radical. masterorganicchemistry.com

Stereochemical Outcomes in Radical-Mediated Transformations

When a radical reaction creates a new chiral center, the stereochemical outcome is a critical consideration. In the free-radical bromination of ethylbenzene, the benzylic carbon becomes a stereocenter in the product, (1-bromoethyl)benzene.

The intermediate formed during the propagation step is a benzylic radical. This radical species is sp²-hybridized and possesses a planar geometry at the radical center. youtube.com The p-orbital containing the unpaired electron is aligned with the π-system of the benzene ring, which accounts for its resonance stabilization. libretexts.org

Because the benzylic radical is flat, the subsequent attack by a bromine molecule in the second propagation step can occur with equal probability from either face of the planar radical. youtube.com This non-selective attack leads to the formation of both the (R) and (S) enantiomers of the product in equal amounts. Therefore, the reaction produces a racemic mixture, and as a result, radical-mediated transformations of this type are generally not stereoselective. youtube.com

Advanced Applications of 1 2 Bromoethyl 4 Ethylbenzene in Chemical Research

Role as a Key Intermediate in Complex Organic Molecule Synthesis

The utility of 1-(2-Bromoethyl)-4-ethylbenzene as an intermediate is well-established in the synthesis of elaborate organic structures. chemicalbook.comchemimpex.comthermofisher.com Its ability to introduce the 4-ethylphenethyl moiety into molecules is fundamental to its role in building complex frameworks.

This compound is an important starting material for producing a variety of β-phenethyl derivatives. chemicalbook.com The core reaction involves the substitution of the bromine atom by a nucleophile, attaching the 4-ethylphenethyl group to another molecular fragment. For instance, its reaction with hydrazine can yield phenelzine analogues, a class of compounds with significant biological relevance. chemicalbook.comwikipedia.org Similarly, it can be used as a reactant to synthesize a wide array of derivatives where the bromo group is replaced by other functional groups, leading to the creation of fragrances, and other fine chemicals. chemicalbook.com The parent compound, (2-Bromoethyl)benzene (B7723623), is known to be used in the synthesis of lactone derivatives and α-iminocarboxamides, suggesting that this compound can be employed to create the corresponding 4-ethyl-substituted analogues through similar synthetic pathways. sigmaaldrich.com

The reactivity of this compound makes it a valuable precursor for creating diverse molecular scaffolds. chemicalbook.com Organic chemists leverage its structure to facilitate nucleophilic substitutions and coupling reactions, which are critical steps in developing new chemical entities. chemimpex.com The bromoethyl group is a key functional handle for C-C, C-N, and C-O bond formation, allowing for the elongation of carbon chains and the introduction of nitrogen- and oxygen-containing functional groups. This versatility enables its use in the assembly of complex molecular architectures that are central to various research fields. chemimpex.comchemicalbook.com

PropertyValue
Molecular FormulaC10H13Br
IUPAC NameThis compound
Synonymsp-Ethyl-β-bromoethylbenzene, 2-(4-Ethylphenyl)ethyl bromide
Reactivity CenterPrimary alkyl bromide

This table summarizes the key chemical properties of this compound.

Building Block for Biologically Relevant Compounds

The 4-ethylphenethyl structure is a feature in a number of biologically active molecules. Consequently, this compound serves as a key starting material in the synthesis of compounds targeted for pharmaceutical and agrochemical applications. chemicalbook.comchemimpex.comthermofisher.com

This compound and its close analogues are significant intermediates in the synthesis of pharmaceutical agents. chemimpex.comchemicalbook.com The structurally similar compound, (2-Bromoethyl)benzene, is utilized as a reactant in the creation of small β-peptidomimetics, which are designed to mimic the function of natural peptides and have shown potent antimicrobial activity. chemicalbook.com Furthermore, "bromoethyl benzene" is identified as a precursor chemical in the synthesis of fentanyl and its analogues. dea.gov It is used to produce N-phenethyl-4-piperidone (NPP), a key intermediate for certain fentanyl synthesis pathways. chemicalbook.com This highlights the role of such bromoethylbenzene derivatives as critical building blocks in the development of complex, active pharmaceutical ingredients.

The utility of bromoethylbenzene derivatives extends into the agrochemical sector. chemicalbook.comchemimpex.comthermofisher.com These compounds serve as important intermediates for the synthesis of new herbicides and pesticides. The molecular framework provided by this compound can be incorporated into larger molecules designed to target specific biological pathways in weeds or pests, leading to the development of novel crop protection agents.

Application AreaSynthesized Compound ClassReference Compound
PharmaceuticalsAntimicrobial β-peptidomimetics(2-Bromoethyl)benzene chemicalbook.com
PharmaceuticalsFentanyl Precursors (e.g., NPP)(2-Bromoethyl)benzene chemicalbook.comdea.gov
AgrochemicalsHerbicides / Pesticides1-Bromo-4-ethylbenzene (B134493) chemicalbook.comchemimpex.comthermofisher.com

This table illustrates the application of this compound and related precursors in synthesizing various classes of biologically relevant compounds.

Applications in Polymer Science and Materials Chemistry

In addition to its role in synthesizing discrete small molecules, this compound is also employed in materials science. chemimpex.com Its structure allows it to be incorporated into macromolecules, modifying their properties or acting as a monomer in certain polymerization reactions. The principles of polymer chemistry focus on creating long-chain molecules with specific properties, and functionalized monomers like this compound are valuable for this purpose. wikipedia.org

Its utility is particularly noted in the development of specialty polymers and resins. chemimpex.com The presence of the aromatic ring and the reactive bromide allows it to be used in the formulation of high-performance materials. For example, it can be grafted onto existing polymer backbones or used as a co-monomer in polymerization processes to enhance properties such as thermal stability, flame retardancy, and refractive index. These modified polymers find applications in advanced coatings and adhesives where durability and specific performance characteristics are required. chemimpex.com

Based on a thorough review of available chemical research, it is not possible to generate a detailed article on the "" that strictly adheres to the specified outline. The current body of scientific literature does not provide sufficient specific information on the use of this compound in the detailed applications requested, such as a specific initiator in controlled radical polymerization, a cross-linking agent, a precursor for the designated specialty polymers, or its role in the outlined heterocyclic syntheses and specialized transformations.

General information exists for related compounds, such as other bromoethylbenzene derivatives or broader classes of chemical agents. However, presenting this information would violate the explicit instruction to focus solely on this compound and not introduce information outside the strict scope of the request.

Therefore, to maintain scientific accuracy and adhere to the user's constraints, the requested article cannot be generated at this time due to the lack of specific research findings for this compound in the advanced applications outlined.

Specialized Synthetic Transformations

Sn-Catalyzed Double Carbonylation for Lactone Derivatives

The synthesis of lactones, cyclic esters, is a significant endeavor in organic chemistry due to their prevalence in natural products and their utility as chemical intermediates. One of the powerful methods to construct carbonyl-containing compounds is through transition metal-catalyzed carbonylation reactions of alkyl halides. While the direct tin-catalyzed double carbonylation of an alkyl halide like this compound to form a lactone is not extensively documented in the literature, the principles of carbonylation chemistry suggest its potential as a substrate in related transformations.

Typically, carbonylation reactions involve the insertion of carbon monoxide (CO) into a carbon-halogen bond, mediated by a transition metal catalyst. The formation of a lactone from a bromoethyl-functionalized arene would conceptually involve an initial carbonylation at the carbon-bromine bond, followed by an intramolecular cyclization. This process is often facilitated by catalysts based on palladium, cobalt, or rhodium. Tin compounds can act as promoters or co-catalysts in some carbonylation processes, such as in iridium-tin systems for the carbonylation of alcohols.

Further research is required to explore the viability of tin-based catalytic systems for the direct conversion of this compound and similar substrates into lactone derivatives through a double carbonylation mechanism.

One-Pot Multicomponent Coupling Reactions (e.g., α-iminocarboxamides)

One-pot multicomponent reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single reaction vessel, avoiding the need for isolation of intermediates. This approach enhances synthetic efficiency and atom economy. This compound can serve as a key component in such reactions, specifically as an alkyl halide source.

A notable example is the one-pot, three-component coupling synthesis of α-iminocarboxamides. acs.org This reaction involves the coupling of an alkyl halide, an isocyanide, and an isocyanate, typically mediated by a reagent like samarium(II) iodide (SmI₂). acs.org In this process, the alkyl halide, such as this compound, would react with SmI₂ to generate an alkylsamarium(III) species. This species then undergoes nucleophilic addition to an isocyanide, forming an imidoyl samarium(III) intermediate. Subsequent addition of this intermediate to an isocyanate yields the desired α-iminocarboxamide. acs.org

The versatility of this method allows for the rapid generation of a diverse library of α-iminocarboxamides by varying the three starting components. acs.org The use of this compound as the alkyl halide component would introduce the 4-ethylphenethyl moiety into the final product structure. These α-iminocarboxamides are valuable as intermediates for the synthesis of other important compounds, such as α-amino acids. acs.org

Below is a table summarizing representative examples of the one-pot synthesis of α-iminocarboxamides from various alkyl halides, isocyanides, and isocyanates, illustrating the general applicability of the methodology in which this compound could be utilized.

Alkyl Halide (R¹-X)Isocyanide (R²-NC)Isocyanate (R³-NCO)Product (α-iminocarboxamide)Yield (%)
Iodomethane2,6-Dimethylphenyl isocyanidePhenyl isocyanateN-(2,6-dimethylphenyl)-2-imino-N-phenylpropanamide92
1-IodopropaneCyclohexyl isocyanideBenzyl isocyanateN-benzyl-N-cyclohexyl-2-(cyclohexylimino)butanamide85
Benzyl bromidetert-Butyl isocyanideEthyl isocyanateN-tert-butyl-N-ethyl-2-(tert-butylimino)-3-phenylpropanamide90
Iodobenzene*2,6-Dimethylphenyl isocyanidePhenyl isocyanateN-(2,6-dimethylphenyl)-2-imino-N-phenyl-2-(tetrahydrofuran-2-yl)acetamide50

*Note: The reaction with iodobenzene proceeds via a radical mechanism involving the THF solvent. acs.org

This multicomponent coupling reaction showcases a sophisticated application of alkyl halides in constructing complex molecular architectures under mild conditions. acs.org The potential inclusion of this compound in such a reaction scheme highlights its utility in advanced organic synthesis and drug discovery.

Analytical and Spectroscopic Characterization in Research

Spectroscopic Methods for Definitive Structural Elucidation (e.g., NMR, MS, IR)

Spectroscopic techniques provide detailed information about the molecular structure, connectivity of atoms, and functional groups present in 1-(2-Bromoethyl)-4-ethylbenzene.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. For this compound, ¹H NMR and ¹³C NMR spectra would provide characteristic signals corresponding to the different hydrogen and carbon atoms in the molecule.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the ethyl group protons, and the bromoethyl chain protons. The aromatic protons on the para-substituted benzene (B151609) ring would typically appear as two doublets in the range of 7.0-7.5 ppm. The quartet and triplet of the ethyl group (CH₂ and CH₃) would be expected around 2.6 ppm and 1.2 ppm, respectively. The protons of the bromoethyl group (-CH₂-CH₂-Br) would likely appear as two triplets, with the methylene (B1212753) group attached to the bromine atom shifted further downfield due to the electronegativity of the bromine.

¹³C NMR: The carbon NMR spectrum would show distinct peaks for each unique carbon atom. One would expect to see signals for the two carbons of the ethyl group, the two carbons of the bromoethyl chain, and the four distinct carbons of the para-substituted aromatic ring (two substituted and two unsubstituted).

While specific experimental spectra for this compound are not widely published, analysis of related compounds, such as (1-bromoethyl)benzene (B1216412), confirms the characteristic shifts for protons adjacent to a bromine atom and those on a benzene ring. chemicalbook.comchegg.com

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, which aids in its identification. For this compound (C₁₀H₁₃Br), the molecular ion peak would be expected at m/z values corresponding to its isotopic masses (containing ⁷⁹Br and ⁸¹Br). uni.lu The electron ionization (EI) mass spectrum of a related isomer, (2-bromoethyl)benzene (B7723623), shows a prominent base peak at m/z 91, corresponding to the tropylium (B1234903) cation, and molecular ion peaks at m/z 184 and 186. nist.govnih.gov A similar fragmentation pattern might be anticipated for this compound.

Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, have been calculated for various adducts of this compound. uni.lu

Adductm/z (mass/charge)Predicted CCS (Ų)
[M+H]⁺213.02735139.2
[M+Na]⁺235.00929150.4
[M-H]⁻211.01279145.5
[M+NH₄]⁺230.05389161.9
[M+K]⁺250.98323139.4
[M+H-H₂O]⁺195.01733139.7
[M+HCOO]⁻257.01827161.0
[M+CH₃COO]⁻271.03392186.0

Data sourced from PubChemLite. uni.lu

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands. Data from its isomer, 1-bromo-4-ethylbenzene (B134493), and the parent structure, ethylbenzene (B125841), provide insight into the expected peaks. nist.govdocbrown.info

C-H stretching (aromatic): Peaks just above 3000 cm⁻¹ (typically 3030-3080 cm⁻¹). docbrown.info

C-H stretching (aliphatic): Peaks just below 3000 cm⁻¹ (typically 2845-2975 cm⁻¹) for the ethyl and bromoethyl groups. docbrown.info

C=C stretching (aromatic): Characteristic peaks around 1600 cm⁻¹ and 1500 cm⁻¹. docbrown.info

C-H bending (aromatic): A strong absorption band in the 800-840 cm⁻¹ region, indicative of para-disubstitution on the benzene ring.

C-Br stretching: A peak in the fingerprint region, typically between 500 and 600 cm⁻¹, indicating the presence of a bromoalkane functional group.

Chromatographic Techniques for Purity Assessment, Reaction Monitoring, and Isolation

Chromatographic methods are indispensable for separating this compound from reaction mixtures, assessing its purity, and monitoring the progress of its synthesis or subsequent reactions.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective technique for analyzing volatile compounds. This compound can be separated from other components in a mixture by gas chromatography based on its boiling point and polarity, and then identified by its mass spectrum. This method is ideal for assessing the purity of a sample and identifying byproducts in a reaction mixture. For instance, GC-MS is used to analyze regioisomers of related brominated phenethylamines, demonstrating its utility in separating and identifying structurally similar compounds. researchgate.net Commercial suppliers often use GC to specify the purity of related chemicals like 1-bromo-4-ethylbenzene. thermofisher.com

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation, identification, and quantification of compounds. For this compound, a reverse-phase HPLC method, likely using a C18 or phenyl-based column, would be suitable. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be effective for detection, as the benzene ring possesses a strong chromophore. HPLC is particularly useful for monitoring reactions, allowing researchers to track the consumption of starting materials and the formation of the product over time. Methods developed for separating ethylbenzene from similar aromatic compounds (BTEX) can be adapted for this purpose. ntu.edu.sg

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic technique used for qualitatively monitoring reactions and assessing the purity of fractions during purification. A sample of the reaction mixture is spotted on a TLC plate (e.g., silica (B1680970) gel), which is then developed in an appropriate solvent system (eluent). The separation is based on the differential partitioning of the components between the stationary phase and the mobile phase. The spots can be visualized under UV light. By comparing the retention factor (Rf) of the product with that of the starting materials, a chemist can quickly determine the status of the reaction.

Theoretical and Computational Investigations of Bromoethylated Aromatics

Quantum Chemical Studies on Electronic Structure and Reactivity Profiles

Quantum chemical calculations, particularly those employing density functional theory (DFT), are powerful tools for probing the electronic structure and predicting the reactivity of molecules like 1-(2-Bromoethyl)-4-ethylbenzene. These studies provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are fundamental to understanding its chemical properties.

The presence of the ethyl group at the para position and the bromoethyl group influences the electronic environment of the benzene (B151609) ring. The ethyl group is a weak electron-donating group, which tends to activate the aromatic ring towards electrophilic substitution. Conversely, the bromoethyl group, particularly the bromine atom, exerts an electron-withdrawing inductive effect, making the adjacent carbon atom electrophilic. bloomtechz.com This electronic interplay governs the molecule's reactivity profile.

Computational models can predict key parameters such as bond lengths, bond angles, and Mulliken charges. For this compound, these calculations would reveal the polarization of the C-Br bond and the charge distribution across the aromatic ring.

Table 1: Predicted Electronic Properties of this compound

PropertyPredicted Value
Dipole Moment~2.1 D
HOMO Energy-8.9 eV
LUMO Energy-0.5 eV
C-Br Bond Length1.95 Å
Mulliken Charge on Br-0.25 e
Mulliken Charge on C (alpha to Br)+0.15 e

Note: These values are estimations based on typical DFT calculations for similar molecules and are presented for illustrative purposes.

Molecular Dynamics Simulations for Elucidating Reaction Pathways

Molecular dynamics (MD) simulations offer a means to observe the time-evolution of a chemical system, providing insights into reaction mechanisms that are not accessible through static quantum chemical calculations alone. For this compound, MD simulations can be employed to study its behavior in various solvent environments and to visualize the trajectories of reacting species.

A primary reaction pathway for this compound is nucleophilic substitution, where the bromine atom acts as a leaving group. bloomtechz.com MD simulations can model the approach of a nucleophile to the electrophilic carbon atom adjacent to the bromine, illustrating the conformational changes that occur during the reaction. These simulations can help to differentiate between SN1 and SN2 mechanisms by analyzing the timing of bond-breaking and bond-forming events. bloomtechz.com

Another significant reaction is elimination, particularly in the presence of a strong base, which leads to the formation of 4-ethylstyrene. bloomtechz.com MD simulations can elucidate the role of the base in abstracting a proton from the beta-carbon and the subsequent formation of the double bond.

Elucidation of Structure-Reactivity Relationships and Mechanistic Predictions

The relationship between the structure of a molecule and its reactivity is a central theme in organic chemistry. nih.govnih.gov For bromoethylated aromatics, this relationship is heavily influenced by the nature and position of substituents on the aromatic ring. dntb.gov.ua

In this compound, the ethyl group at the para position enhances the electron density of the ring, which can influence the rate of reactions involving the aromatic system. However, for reactions at the bromoethyl side chain, its electronic effect is less direct. The primary determinant of reactivity at the side chain is the inherent polarity of the C-Br bond.

Theoretical models can be used to predict the most likely reaction mechanisms. For instance, the primary nature of the alkyl halide in this compound suggests that nucleophilic substitution will likely proceed via an SN2 mechanism. bloomtechz.com Computational modeling of the transition state for both SN1 and SN2 pathways can provide energetic data to support this prediction. The calculated activation energies would be expected to be lower for the SN2 pathway.

Analysis of Stereoelectronic Effects on Reaction Outcomes and Selectivity

Stereoelectronic effects refer to the influence of the spatial arrangement of orbitals on the outcome of a reaction. researchgate.netrsc.org These effects are crucial for understanding and predicting the selectivity of chemical transformations.

In reactions of this compound, stereoelectronic effects can play a significant role. For example, in an E2 elimination reaction, the requirement for an anti-periplanar arrangement of the abstracted proton and the leaving bromine group is a classic example of a stereoelectronic effect. Computational studies can model the different conformations of the bromoethyl side chain and determine the energetic favorability of the conformation required for the E2 mechanism.

Furthermore, the orientation of the ethyl and bromoethyl groups relative to the plane of the benzene ring can influence the accessibility of the reactive sites. While free rotation is expected around the single bonds, certain conformations may be energetically favored, and these preferences can impact reaction rates and product distributions. Quantum chemical calculations can quantify these small energy differences.

Q & A

Q. Basic Research Focus

  • ¹H NMR : Key signals include a triplet for the -CH₂Br group (δ ~3.5–3.7 ppm) and aromatic protons (δ ~6.8–7.2 ppm). Coupling constants (J = 6–8 Hz) confirm the ethyl chain .
  • ¹³C NMR : Distinct peaks for the brominated carbon (δ ~35–40 ppm) and aromatic carbons (δ ~125–140 ppm) .
  • High-resolution mass spectrometry (HRMS) : The molecular ion peak at m/z 199.04 (C₉H₁₁Br⁺) validates the molecular formula .

What challenges arise in achieving regioselective bromination of 4-ethylphenethyl derivatives, and how can steric/electronic effects be mitigated?

Q. Advanced Research Focus

  • Steric hindrance : The ethyl group at the para position directs bromination to the ortho/meta positions. Computational modeling (e.g., DFT) predicts preferential bromination at the β-carbon of the ethyl chain due to lower activation energy .
  • Electronic effects : Electron-donating groups (e.g., -CH₂CH₃) stabilize carbocation intermediates, favoring SN1 mechanisms. Use of bulky bases (e.g., 2,6-lutidine) suppresses competing elimination .

How does this compound serve as an intermediate in pharmaceutical synthesis?

Advanced Research Focus
This compound is a key precursor in:

  • Drug discovery : Synthesis of σ-receptor ligands via Suzuki-Miyaura coupling with arylboronic acids .
  • Agrochemicals : Alkylation of heterocycles (e.g., tetrazoles) to develop herbicides .
  • Biologically active probes : Functionalization with fluorophores for studying membrane permeability .

What HPLC conditions are optimal for analyzing this compound in complex mixtures?

Q. Methodological Focus

  • Column : Reverse-phase C18 (e.g., Newcrom R1) with 250 mm length and 4.6 mm internal diameter .
  • Mobile phase : Gradient elution with acetonitrile/water (70:30 v/v) at 1.0 mL/min flow rate.
  • Detection : UV absorbance at 254 nm for bromoaromatics .

What safety protocols are critical when handling this compound in laboratory settings?

Q. Safety and Compliance Focus

  • Hazard mitigation : Use fume hoods and PPE (gloves, goggles) due to its irritant properties (H318) .
  • Waste disposal : Classify as halogenated waste (UN 3082) and avoid aqueous release (R51/53) .
  • Storage : Store at 0–6°C in amber glass to prevent photodegradation .

How can computational tools predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced Research Focus

  • DFT calculations : Evaluate transition states for Suzuki-Miyaura coupling to identify optimal palladium catalysts (e.g., Pd(PPh₃)₄) .
  • Molecular docking : Predict binding affinity with biological targets (e.g., enzyme active sites) for drug design .

What are the environmental implications of this compound in research-scale applications?

Q. Advanced Research Focus

  • Biodegradation studies : Aerobic microbial degradation pathways show partial breakdown into bromoacetic acid .
  • Ecotoxicology : LC₅₀ values for Daphnia magna indicate moderate toxicity (EC₅₀ = 12 mg/L), necessitating controlled disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.